

# Preamble: The Indazole Core in Medicinal Chemistry

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## Compound of Interest

Compound Name: **4-chloro-5-iodo-1H-indazole**

Cat. No.: **B1648212**

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The indazole nucleus, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, is recognized as a privileged scaffold in medicinal chemistry.<sup>[1][2]</sup> Its structural rigidity, capacity for hydrogen bonding, and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of bioactive molecules.<sup>[1]</sup> This is evidenced by its presence in numerous FDA-approved therapeutics, particularly in oncology, where it forms the core of potent kinase inhibitors like Pazopanib, Axitinib, and Niraparib.<sup>[1][3][4]</sup>

Among the vast library of indazole-based synthons, **4-chloro-5-iodo-1H-indazole** emerges as a particularly strategic building block. Its di-halogenated structure, featuring two distinct halogens at adjacent positions, provides medicinal chemists with orthogonal chemical handles. This unique arrangement permits highly selective, sequential functionalization, enabling the precise and controlled construction of complex molecular architectures. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular structure, synthesis, reactivity, and synthetic utility of this versatile intermediate.

## Section 1: Molecular Structure and Physicochemical Properties

The fundamental structure of **4-chloro-5-iodo-1H-indazole** is defined by the indazole ring system, which exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and predominant form.<sup>[1]</sup> The

molecule is substituted with a chlorine atom at the C4 position and an iodine atom at the C5 position of the benzene portion of the ring.

The electronic properties of the scaffold are significantly influenced by these halogen substituents. Both chlorine and iodine exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic system. This electronic modulation is critical as it influences the reactivity of the C-H bonds on the ring and, more importantly, the susceptibility of the carbon-halogen bonds to oxidative addition in catalytic cycles. While crystal structure data for this specific molecule is not widely published, related halogenated indazoles are known to possess an essentially planar bicyclic system.[\[5\]](#)[\[6\]](#)

## Physicochemical Data Summary

Quantitative properties for **4-chloro-5-iodo-1H-indazole** are summarized below, providing essential data for experimental design and computational modeling.

Property	Value	Source
IUPAC Name	4-chloro-5-iodo-1H-indazole	<a href="#">[7]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClIN <sub>2</sub>	<a href="#">[7]</a>
Molecular Weight	278.48 g/mol	<a href="#">[7]</a>
Canonical SMILES	C1=CC(=C(C2=C1NN=C2Cl)I)	<a href="#">[7]</a>
InChIKey	YJBOYUUJTXXCHY- UHFFFAOYSA-N	<a href="#">[7]</a>
XLogP3	2.8	<a href="#">[7]</a>
CAS Number	1000342-37-9	<a href="#">[7]</a>

## Section 2: Synthesis and Spectroscopic Characterization

A robust and regioselective synthesis is paramount for the utility of any chemical building block. The logical and most common approach to **4-chloro-5-iodo-1H-indazole** involves the electrophilic iodination of a readily available precursor, 4-chloro-1H-indazole. This strategy is

favored because direct halogenation of the indazole core is highly regioselective at the C3, C5, and C7 positions, and starting with the 4-chloro pattern directs the incoming electrophile.

## Recommended Synthetic Protocol: Electrophilic Iodination

This protocol describes a reliable method for the synthesis of the title compound, emphasizing the rationale behind the choice of reagents and conditions.

Causality Behind Experimental Choices:

- Starting Material: 4-Chloro-1H-indazole is an inexpensive and commercially available starting point.<sup>[8]</sup>
- Iodinating Agent: N-Iodosuccinimide (NIS) is selected as it is a mild, solid, and easy-to-handle source of an electrophilic iodine ( $I^+$ ). It avoids the use of molecular iodine ( $I_2$ ) which can be more difficult to control and may require stronger basic conditions.
- Solvent: Acetonitrile (MeCN) is an excellent choice as it is a polar aprotic solvent that can solubilize the indazole substrate and the NIS reagent, facilitating a homogeneous reaction.
- Temperature: Performing the reaction at room temperature is sufficient for the activation of NIS and prevents potential side reactions or degradation that could occur at elevated temperatures.

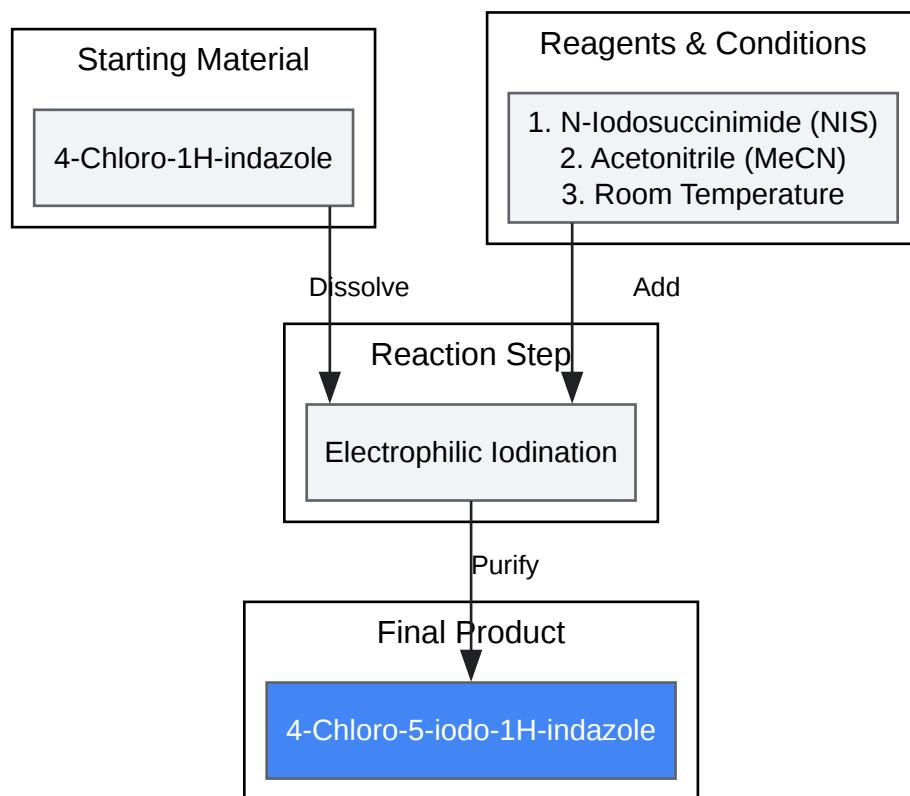
Step-by-Step Methodology:

- Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-indazole (1.0 eq.).
- Dissolution: Add anhydrous acetonitrile (approx. 10 mL per gram of starting material) to the flask and stir until the solid is fully dissolved.
- Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq.) to the solution in one portion.
- Reaction: Stir the reaction mixture at room temperature (20-25 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

MS). The reaction is typically complete within 2-4 hours.

- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
- Purification: Dissolve the residue in ethyl acetate and wash with an aqueous solution of sodium thiosulfate (10% w/v) to quench any remaining NIS, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield **4-chloro-5-iodo-1H-indazole** as a solid.

#### Synthetic Workflow for 4-Chloro-5-iodo-1H-indazole



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Caption: Synthetic workflow for **4-chloro-5-iodo-1H-indazole**.

## Spectroscopic Validation

Structural confirmation of the final product relies on a combination of standard spectroscopic techniques.<sup>[9]</sup> While specific experimental data is not available in the initial search, the expected spectral characteristics can be reliably predicted.

Technique	Expected Observations
<sup>1</sup> H NMR	~13.0-13.5 ppm: Broad singlet, 1H (NH).~8.0-8.2 ppm: Singlet, 1H (C3-H).~7.6-7.8 ppm: Doublet, 1H (C6-H).~7.4-7.6 ppm: Doublet, 1H (C7-H).
<sup>13</sup> C NMR	~140-145 ppm: Quaternary carbon (C7a).~130-135 ppm: CH carbon (C3).~120-130 ppm: CH carbons (C6, C7).~115-125 ppm: Quaternary carbons (C3a, C4-Cl).~90-95 ppm: Quaternary carbon (C5-I).
Mass Spec (EI)	M <sup>+</sup> peak at m/z 278: Corresponding to [C <sub>7</sub> H <sub>4</sub> <sup>35</sup> ClIN <sub>2</sub> ] <sup>+</sup> .M <sup>++</sup> peak at m/z 280: Characteristic isotopic pattern for one chlorine atom, with an intensity of ~33% relative to the M <sup>+</sup> peak.

## Section 3: Chemical Reactivity and Synthetic Utility

The primary value of **4-chloro-5-iodo-1H-indazole** lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive towards oxidative addition than the C-Cl bond.<sup>[10]</sup> This reactivity gap allows for selective functionalization at the C5 position, preserving the C4-chloro substituent for a subsequent, distinct transformation.

### Regioselective Suzuki-Miyaura Cross-Coupling

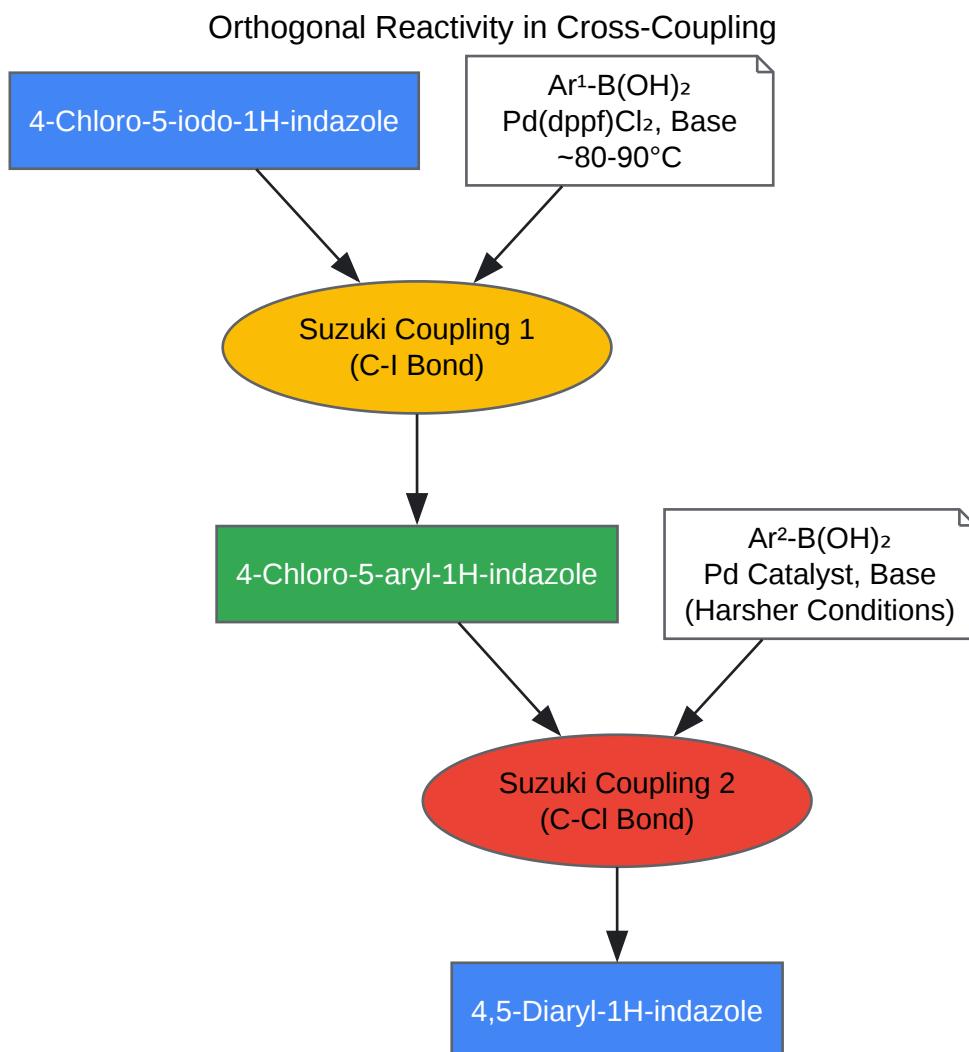
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation and serves as an excellent example of the molecule's utility.<sup>[11]</sup> By carefully selecting reaction conditions, one can couple a wide variety of boronic acids or esters at the C5 position with high fidelity.

Causality Behind Experimental Choices:

- Catalyst:  $\text{Pd}(\text{dppf})\text{Cl}_2$  is a robust, air-stable palladium(II) precatalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is electron-rich and bulky, promoting the crucial oxidative addition step at the C-I bond while being less reactive towards the stronger C-Cl bond under controlled conditions.[12]
- Base: A base such as potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) is essential for the transmetalation step of the catalytic cycle, where it activates the boronic acid to form a more nucleophilic boronate species.[11]
- Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base.

#### Step-by-Step Methodology for Selective C5-Arylation:

- Inert Atmosphere: To a reaction vessel, add **4-chloro-5-iodo-1H-indazole** (1.0 eq.), the desired arylboronic acid (1.2 eq.),  $\text{Pd}(\text{dppf})\text{Cl}_2$  (0.03 eq.), and potassium carbonate (2.0 eq.).
- Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
- Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting iodo-indazole is consumed.
- Work-up & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 4-chloro-5-aryl-1H-indazole product.



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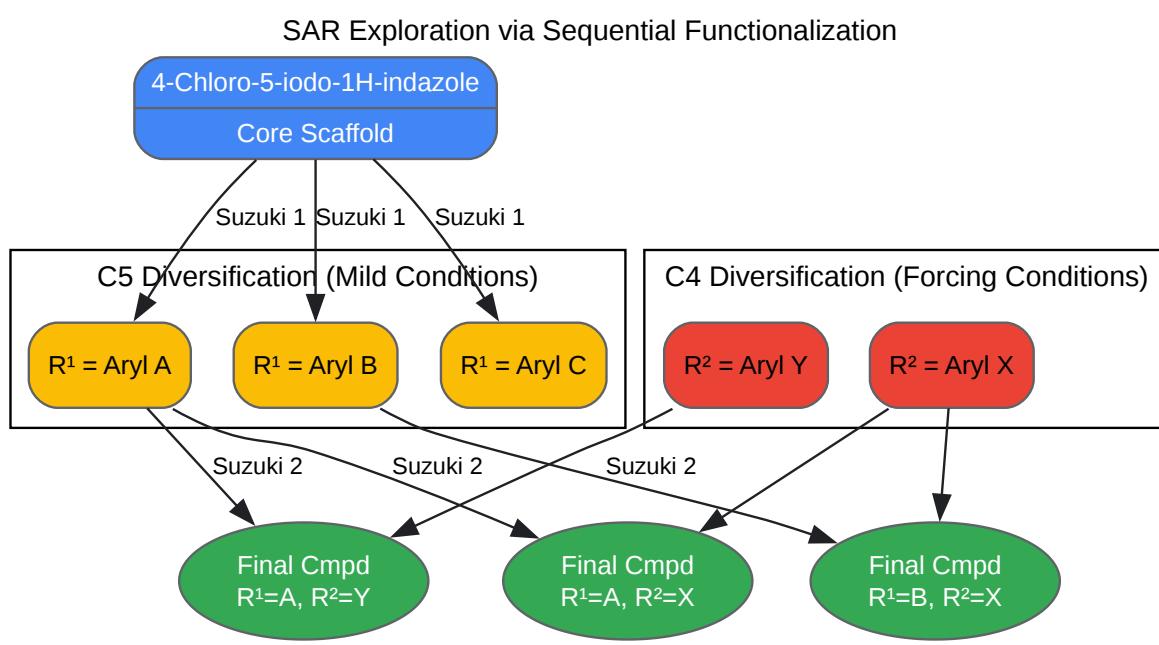
Caption: Sequential Suzuki couplings exploiting differential reactivity.

## Section 4: Application in Structure-Activity Relationship (SAR) Studies

The true power of **4-chloro-5-iodo-1H-indazole** is realized in its application to drug discovery programs, specifically in the systematic exploration of Structure-Activity Relationships (SAR). The orthogonal reactivity allows for the creation of a two-dimensional library of compounds from a single, common intermediate.

Workflow for SAR Exploration:

- Scaffold Preparation: Synthesize the **4-chloro-5-iodo-1H-indazole** core.
- C5 Diversification: React the core scaffold with a library of boronic acids (or other coupling partners) under mild conditions to selectively functionalize the C5 position. This generates a series of 4-chloro-5-substituted-indazole intermediates.
- C4 Diversification: Each of the intermediates from the first step can then be subjected to a second diversification reaction under more forcing conditions to functionalize the C4 position. This matrix-based approach enables chemists to systematically probe the steric and electronic requirements of a biological target at two distinct vectors of the indazole scaffold, accelerating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.



Caption: A matrix approach to SAR using the title compound.

## Conclusion

**4-Chloro-5-iodo-1H-indazole** is more than just another halogenated heterocycle; it is a meticulously designed tool for synthetic and medicinal chemistry. Its defining feature—the

differential reactivity of the C-I and C-Cl bonds—provides a pre-programmed, regioselective pathway for the construction of complex molecules. By enabling a sequential and controlled diversification strategy, this scaffold empowers researchers to efficiently navigate chemical space and optimize molecular properties, thereby accelerating the journey from hit identification to clinical candidate in modern drug development.

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